molecular formula C9H7ClN4O B1432194 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1448307-66-1

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1432194
CAS No.: 1448307-66-1
M. Wt: 222.63 g/mol
InChI Key: NGEXODJJSQPXEC-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Methylation: The methylation of the pyrazole ring at the 3-position can be performed using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols, along with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid.

  • Reduction: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-ol or 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-amine.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

  • Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly in the development of antiviral, antibacterial, and anticancer agents.

  • Agriculture: It can be used in the synthesis of herbicides and pesticides due to its potential to disrupt biological processes in pests and weeds.

  • Material Science: The compound's unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives and pyrimidine compounds. Some similar compounds include:

  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound differs in the presence of a piperidine ring instead of a pyrazole ring.

  • 2-Chloropyridine-4-methanol: This compound has a pyridine ring instead of a pyrazole ring and a methanol group instead of an aldehyde group.

  • 2,4-Dichloropyrimidine: This compound has two chlorine atoms on the pyrimidine ring, unlike the single chlorine atom in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c1-6-7(5-15)4-14(13-6)8-2-3-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEXODJJSQPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-methyl-1H-pyrazole-4-carbaldehyde (6.4 g, 58.0 mmol) in 60 mL of anhydrous N,N-dimethylformamide were added potassium carbonate (10.8 g, 77.8 mmol) and 2,4-dichloropyrimidine (8.64 g, 58.0 mmol) at room temperature. The resulting suspension was stirred for 14 hours at room temperature with monitoring a reaction with LC-MS or thin layer chromatography (TLC). The reaction mixture was diluted with ethyl acetate and washed with brine (×2). The collected organic layer was dried over anhydrous sodium sulfate and then concentrated in vacuo. The resulting residue was purified by silica gel chromatography using a mixture of heptanes and ethyl acetate to afford the desired intermediate 2 as a white solid (5.47 g, 42%); MS (ESI) m/z 223 [M+H]+, 1H NMR (300 MHz, CDCl3) δ 10.06 (s, 1H), 9.04 (s, 1H), 8.70 (d, 1H, J=5.4 Hz), 7.87 (1H, d, J=5.4 Hz), 2.59 (s, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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